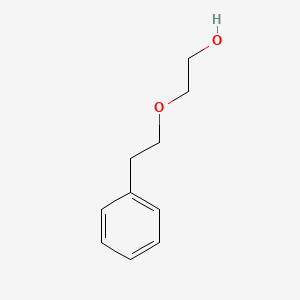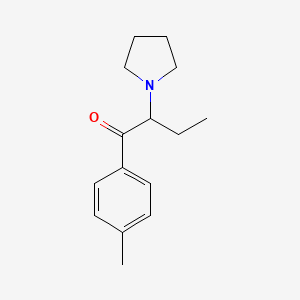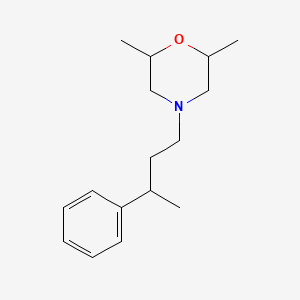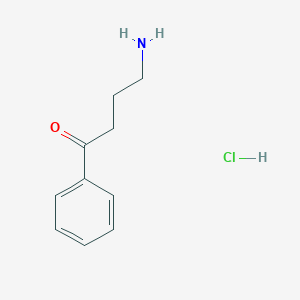
2-(2-Phenylethoxy)ethanol
Overview
Description
2-(2-Phenylethoxy)ethanol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a faint aromatic odor. This compound is part of the class of alcohols and ethers, specifically a phenyl ether with an ethoxyethanol group. It is used in various industrial applications due to its solvent properties and is also known for its role in organic synthesis.
Mechanism of Action
Target of Action
2-(2-Phenylethoxy)ethanol, also known as Phenoxyethanol, is an aromatic glycol ether . It is primarily used as an antiseptic and preservative in various applications, including pharmaceuticals, cosmetics, and lubricants . It demonstrates antimicrobial ability, acting effectively against selected phytopathogenic fungi .
Mode of Action
Phenoxyethanol exhibits its antimicrobial activity by interacting with the mitochondria and the nucleus of the target organisms, which are particularly sensitive to inhibition . This interaction leads to changes in the normal functioning of these cellular components, thereby inhibiting the growth and proliferation of the target organisms .
Biochemical Pathways
The biosynthesis of 2-Phenylethanol involves several enzymes, including phenylpyruvate decarboxylase (PDL), phenylacetaldehyde reductase (PAR), and a P450 enzyme known as CYP79D73 . These enzymes play a crucial role in the formation of 2-Phenylethanol, with their concentration changes aligning with the release pattern of the compound . The production of 2-Phenylethanol is also influenced by the content of soluble sugar, soluble proteins, carbon © and nitrogen (N), as well as the C/N ratio .
Pharmacokinetics
This compound is a colorless, transparent, and viscous liquid . It is nearly odorless and has low volatility . It is an excellent solvent applicable to various organic substances . .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of target organisms . This is achieved through its interaction with the mitochondria and the nucleus of the target organisms, leading to changes in their normal functioning .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenylethoxy)ethanol can be synthesized through several methods. One common method involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide. This reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .
Another method involves the reaction of phenol with ethylene carbonate using a sodium mordenite catalyst. This reaction is solventless and heterogeneously catalyzed, providing high selectivity and yield of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced by reacting phenol with ethylene oxide in an alkaline environment. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in an autoclave to handle the gaseous ethylene oxide and maintain the necessary reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: It can be reduced to form 2-phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or halides are commonly used in substitution reactions.
Major Products
Oxidation: Phenoxyacetic acid.
Reduction: 2-Phenylethanol.
Substitution: Various ethers and esters depending on the nucleophile used.
Scientific Research Applications
2-(2-Phenylethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: It is used in the production of cosmetics, fragrances, and as a preservative in various formulations.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: Similar in structure but lacks the ethoxy group.
2-Phenylethanol: Similar but lacks the ethoxyethanol group.
Phenoxyacetic acid: An oxidized form of 2-(2-Phenylethoxy)ethanol.
Uniqueness
This compound is unique due to its combination of phenyl, ethoxy, and ethanol groups, which confer distinct solvent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both research and industry .
Properties
IUPAC Name |
2-(2-phenylethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZPWWIVZVTDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34383-56-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-phenylethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34383-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30527972 | |
| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74121-91-8 | |
| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1660212.png)


![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)





![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)



